molecular formula C18H27N B14522866 6-(3-Methylbutyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine CAS No. 62615-02-5

6-(3-Methylbutyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine

Cat. No.: B14522866
CAS No.: 62615-02-5
M. Wt: 257.4 g/mol
InChI Key: FXNHTWZFCOWPHQ-UHFFFAOYSA-N
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Description

6-(3-Methylbutyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine is an organic compound with a complex structure It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylbutyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, advanced catalytic systems, and efficient separation techniques to isolate the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylbutyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-(3-Methylbutyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Methylbutyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: The parent compound of 6-(3-Methylbutyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine.

    6-(3-Methylbutyl)undecane: Another compound with a similar alkyl chain but different core structure.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it valuable for various applications and distinguish it from other similar compounds.

Properties

CAS No.

62615-02-5

Molecular Formula

C18H27N

Molecular Weight

257.4 g/mol

IUPAC Name

6-(3-methylbutyl)-1,2,3,4,7,8,9,10-octahydrophenanthridine

InChI

InChI=1S/C18H27N/c1-13(2)11-12-18-16-8-4-3-7-14(16)15-9-5-6-10-17(15)19-18/h13H,3-12H2,1-2H3

InChI Key

FXNHTWZFCOWPHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=C2CCCCC2=C3CCCCC3=N1

Origin of Product

United States

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